2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE
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Overview
Description
2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide functionalities, making it a significant compound in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by amide coupling reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-(2-(4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
- 3-NITRO-N-(4-(3-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
- 2-NITRO-N-(3-(2-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O6/c32-26(22-5-1-3-7-24(22)30(34)35)28-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)29-27(33)23-6-2-4-8-25(23)31(36)37/h1-16H,17H2,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFDJEQSARUTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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